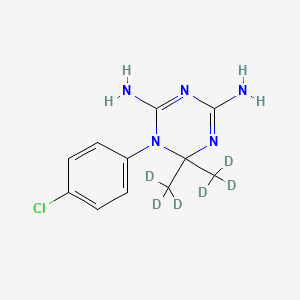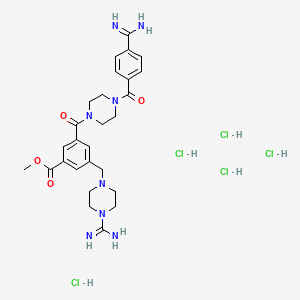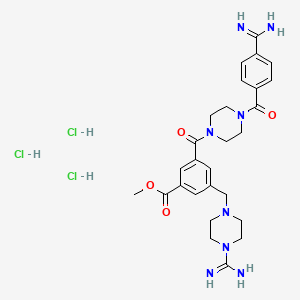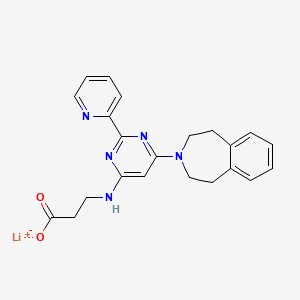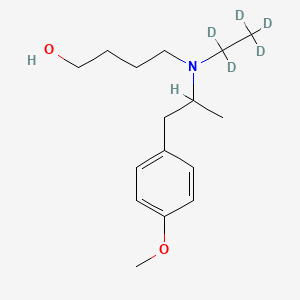
Mebeverine alcohol D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mebeverine alcohol D5 is the deuterium labeled Mebeverine alcohol, which is a metabolite of Mebeverine.
Applications De Recherche Scientifique
Investigative Implications
- Mebeverine, which metabolizes to form mebeverine-alcohol, is used for treating irritable bowel syndrome. It is noted for its instability and rapid metabolism. Mebeverine-alcohol can lead to false-positive amphetamine immunoassay results due to its precursor role in amphetamine-like compounds. This is significant in toxicological analysis and forensic investigations (Elliott & Burgess, 2006).
Metabolite Structure and Synthesis
- A study focused on the structure of mebeverine metabolites in human blood plasma, identifying mebeverine alcohol (MAL) as a minor metabolite. This research aids in understanding the pharmacokinetics and metabolic pathways of mebeverine (Moskaleva et al., 2019).
Effects on Nerve Fibres
- Mebeverine and its metabolites, including mebeverine-alcohol, were studied for their effects on mammalian non-myelinated nerve fibers. This research helps understand the drug's impact on the nervous system, particularly in how it influences ion channels and sodium-pump activity (Hertog & Akker, 1987).
Pharmacokinetic Studies
- A study developed a method for the simultaneous analysis of mebeverine metabolites in human plasma, including mebeverine alcohol. This research is crucial for pharmacokinetic studies and understanding the drug's behavior in the human body (Moskaleva et al., 2017).
Extraction and Analysis Techniques
- Research on supercritical fluid extraction/solid-phase extraction techniques for isolating mebeverine alcohol from plasma contributes to the development of advanced analytical methods for studying this metabolite (Liu et al., 1992).
Propriétés
Formule moléculaire |
C16H22D5NO2 |
|---|---|
Poids moléculaire |
270.42 |
Nom IUPAC |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butan-1-ol |
InChI |
InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3/i1D3,4D2 |
SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



